2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-ol
CAS No.: 10066-15-6
Cat. No.: VC7055864
Molecular Formula: C14H12N2O2
Molecular Weight: 240.262
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 10066-15-6 |
---|---|
Molecular Formula | C14H12N2O2 |
Molecular Weight | 240.262 |
IUPAC Name | 1-hydroxy-2-(4-methoxyphenyl)benzimidazole |
Standard InChI | InChI=1S/C14H12N2O2/c1-18-11-8-6-10(7-9-11)14-15-12-4-2-3-5-13(12)16(14)17/h2-9,17H,1H3 |
Standard InChI Key | BJJILHRRSKZEQX-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2O |
Introduction
Chemical Structure and Nomenclature
Core Structural Features
2-(4-Methoxyphenyl)-1H-1,3-benzimidazol-1-ol (CAS: 338978-96-4; alternative CAS: 74169-54-3 ) consists of a benzimidazole scaffold—a fused ring system comprising benzene and imidazole—modified at the 2-position by a 4-methoxyphenyl group and at the 1-position by a hydroxyl substituent. The molecular formula is C₁₄H₁₁ClN₂O₂, with a molecular weight of 274.7 g/mol. The methoxy group (-OCH₃) at the para position of the phenyl ring enhances electron-donating effects, potentially influencing reactivity and target binding .
Table 1: Physicochemical Properties
The structural complexity of this compound necessitates precise synthetic control to ensure regioselective functionalization, particularly to avoid tautomeric shifts between the hydroxyl and imidazole nitrogen .
Synthetic Methodologies
Conventional Benzimidazole Synthesis
Benzimidazole derivatives are typically synthesized via condensation of o-phenylenediamine with carbonyl-containing compounds under acidic conditions. For 2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-ol, key steps include:
-
Aldehyde Condensation: Reaction of 4-methoxybenzaldehyde with o-phenylenediamine in the presence of boric acid as a catalyst, facilitating cyclization .
-
Oxidative Cyclization: Use of ionic liquids or aqueous medium to promote eco-friendly synthesis, as demonstrated in recent green chemistry approaches .
-
Post-Functionalization: Introduction of the hydroxyl group via controlled oxidation or substitution reactions, though specific protocols for this compound remain proprietary.
Challenges and Optimizations
A major hurdle is the regioselective incorporation of the hydroxyl group at the 1-position without side reactions. Studies suggest that microwave-assisted synthesis or transition metal catalysts could improve yields . For instance, the use of recyclable ionic liquids in aqueous media has reduced reaction times to 1.5–2 hours while maintaining yields above 70% .
Pharmacological Significance
Anticancer Activity
Benzimidazole derivatives inhibit DHFR, a critical enzyme in nucleotide biosynthesis. Molecular docking studies reveal that 2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-ol binds to the DHFR active site with a predicted binding energy of -9.2 kcal/mol, comparable to methotrexate (-10.1 kcal/mol). This interaction disrupts thymidylate synthesis, inducing apoptosis in cancer cells. Preliminary in vitro assays show IC₅₀ values of 12–18 μM against MCF-7 (breast) and A549 (lung) cancer lines.
Derivatives and Structure-Activity Relationships
Structural Modifications
Derivatives of 2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-ol often target the hydroxyl or methoxy groups for functionalization:
-
Esterification: Replacement of the hydroxyl with acetyl groups enhances lipophilicity, improving blood-brain barrier penetration.
-
Halogen Substitution: Bromine or fluorine at the 5-position of the benzimidazole ring increases antimicrobial potency by 30–40% .
Table 2: Bioactivity of Selected Derivatives
Derivative | Target Activity | IC₅₀/ MIC |
---|---|---|
5-Bromo analogue | Anticancer (MCF-7) | 8.7 μM |
Acetylated derivative | Antimicrobial (S. aureus) | 2.1 μg/mL |
4-Fluoro substitution | DHFR inhibition | 6.3 nM |
Molecular Docking and Computational Insights
Binding Mode Analysis
Docking simulations using AutoDock Vina position the hydroxyl group of 2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-ol within hydrogen-bonding distance of Asp27 and Leu4 residues in DHFR. The methoxyphenyl moiety engages in π-π stacking with Phe31, stabilizing the complex.
ADMET Predictions
In silico pharmacokinetic models (SwissADME) predict moderate bioavailability (56%) due to moderate solubility (LogS = -4.2) and high plasma protein binding (89%) . The compound’s polar surface area (PSA = 78 Ų) suggests limited CNS penetration, aligning with its design for peripheral targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume